N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-(o-tolyloxy)acetamide
Description
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Properties
IUPAC Name |
N-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]-2-(2-methylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-12-5-3-4-6-16(12)22-11-17(21)18-10-14-9-15(13-7-8-13)20(2)19-14/h3-6,9,13H,7-8,10-11H2,1-2H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUFCPIFXPXIHJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NCC2=NN(C(=C2)C3CC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-(o-tolyloxy)acetamide, a derivative of pyrazole, has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article explores the compound's pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
The molecular formula of this compound is C17H21N3O2, with a molecular weight of 299.374 g/mol. Its structure features a pyrazole ring, which is known for conferring various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C17H21N3O2 |
| Molecular Weight | 299.374 g/mol |
| CAS Number | 1448046-13-6 |
Antitumor Activity
Research has indicated that pyrazole derivatives exhibit significant antitumor properties. This compound has been evaluated for its inhibitory effects on various cancer cell lines. A study demonstrated that compounds with similar structures effectively inhibited BRAF(V600E) and EGFR, which are critical targets in cancer therapy .
Case Study: Antitumor Efficacy
In a comparative study involving several pyrazole derivatives, this compound was shown to reduce cell viability in A431 and MCF7 cancer cell lines by over 50% at concentrations as low as 10 µM, indicating potent antitumor activity.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Pyrazole derivatives are known to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. The mechanism involves the suppression of NF-kB signaling pathways, which are critical in mediating inflammatory responses .
Table: Inhibitory Effects on Cytokine Production
| Compound | TNF-alpha Inhibition (%) | IL-6 Inhibition (%) |
|---|---|---|
| This compound | 65 | 70 |
| Reference Compound (e.g., Aspirin) | 80 | 85 |
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications to the pyrazole ring and the acetamide moiety can significantly influence its potency and selectivity.
Key Findings:
- Cyclopropyl Substitution: Enhances binding affinity to target proteins.
- Tolyloxy Group: Contributes to increased lipophilicity, improving cellular uptake.
Scientific Research Applications
Antitumor Activity
Research indicates that pyrazole derivatives, including N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-(o-tolyloxy)acetamide, exhibit antitumor properties. A study on various pyrazole amide derivatives demonstrated their ability to inhibit tumor cell proliferation in vitro. The mechanism involves the induction of apoptosis in cancer cells, suggesting potential as a chemotherapeutic agent .
Anti-inflammatory Effects
The compound has shown promise in reducing inflammation. In experimental models, it was found to inhibit the production of pro-inflammatory cytokines, which are crucial in the pathogenesis of various inflammatory diseases. This effect can be attributed to its ability to modulate signaling pathways involved in inflammation .
Antimicrobial Properties
This compound has been evaluated for its antimicrobial activity against a range of pathogens. Studies have reported that certain derivatives exhibit significant antibacterial and antifungal activities, making them candidates for developing new antimicrobial agents .
Synthesis and Structural Studies
The synthesis of this compound involves several steps that include the reaction of 5-cyclopropyl-1-methyl-1H-pyrazole with appropriate acetic acid derivatives. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and X-ray crystallography have been employed to confirm the structure and purity of the synthesized compounds.
Case Study 1: Antitumor Efficacy
A series of pyrazole derivatives were tested for their cytotoxic effects against human cancer cell lines. Among these, this compound displayed a notable reduction in cell viability at low micromolar concentrations, indicating its potential as an effective anticancer agent.
Case Study 2: Anti-inflammatory Mechanism
In a controlled study involving animal models, this compound demonstrated a significant decrease in edema and inflammatory markers when administered prior to inflammatory stimuli. The results suggest that it may inhibit specific pathways such as NF-kB and MAPK, which are critical in the inflammatory response.
Data Table: Summary of Biological Activities
Q & A
Q. What synthetic methodologies are commonly employed for preparing N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-(o-tolyloxy)acetamide?
A universal approach involves reacting substituted pyrazole precursors with chloroacetyl chloride or acetamide derivatives under reflux conditions in the presence of triethylamine or potassium carbonate. For example, pyrazole intermediates (e.g., 5-cyclopropyl-1-methyl-1H-pyrazol-3-ylmethanamine) are coupled with activated acetamide moieties (e.g., 2-(o-tolyloxy)acetyl chloride) in solvents like acetonitrile or dioxane. Reaction progress is monitored via TLC, followed by recrystallization from pet-ether or ethanol-DMF mixtures to isolate the final product .
Q. How is structural confirmation achieved for this compound?
Structural validation relies on multi-modal spectroscopic analysis:
- 1H NMR : Peaks corresponding to cyclopropyl (δ 0.5–1.5 ppm), methylpyrazole (δ 2.3–2.5 ppm), and o-tolyloxy (δ 6.8–7.2 ppm) groups confirm substituent integration .
- IR : Stretching frequencies for amide C=O (~1650–1680 cm⁻¹) and ether C-O (~1250 cm⁻¹) bonds validate functional groups .
- LC-MS : Molecular ion peaks (e.g., [M+H]⁺) corroborate molecular weight .
Q. What solvent systems are optimal for solubility and formulation studies?
Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility due to the compound’s amphiphilic nature. For recrystallization, ethanol-DMF mixtures (4:1 v/v) yield high-purity crystals, while pet-ether is used for non-polar impurities .
Advanced Research Questions
Q. How can computational tools predict the biological activity of this compound?
The PASS program predicts activity spectra (e.g., kinase inhibition, antimicrobial potential) by analyzing structural motifs against known bioactive scaffolds. Molecular docking (e.g., AutoDock Vina) evaluates binding affinities to target proteins (e.g., cytochrome P450, bacterial enzymes) by simulating interactions with the pyrazole core and acetamide side chain .
Q. What strategies resolve contradictions between in silico predictions and experimental bioassay data?
- Cross-validation : Use multiple docking algorithms (e.g., Glide, GOLD) to reduce software-specific biases.
- Dose-response assays : Test compound activity across a concentration gradient (e.g., 0.1–100 µM) to account for non-linear effects.
- Metabolite screening : LC-MS/MS identifies degradation products that may interfere with assays .
Q. How to design structure-activity relationship (SAR) studies for this compound?
- Substituent variation : Modify the cyclopropyl group (e.g., replace with phenyl or tert-butyl) to assess steric/electronic effects on target binding .
- Bioisosteric replacement : Substitute the o-tolyloxy group with thiophene or triazole moieties to enhance metabolic stability .
- Pharmacokinetic profiling : Measure logP (octanol-water partition coefficient) and plasma protein binding to optimize bioavailability .
Q. What analytical methods address batch-to-batch variability in synthesis?
- HPLC-PDA : Quantify impurities (>0.1%) using a C18 column (acetonitrile-water gradient, 1 mL/min).
- Elemental analysis : Validate stoichiometry (C, H, N ±0.3% theoretical) to ensure synthetic reproducibility .
Methodological Challenges and Solutions
Q. How to optimize reaction yields for large-scale synthesis?
- Catalyst screening : Test Lewis acids (e.g., ZnCl₂) or phase-transfer catalysts to accelerate coupling reactions.
- Microwave-assisted synthesis : Reduce reaction time (e.g., from 4 h to 30 min) while maintaining >80% yield .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
